3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 7-hydroxy-2-chromenone in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile
- 3-(1,3-Benzothiazol-2-yl)aniline
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one apart is its unique combination of a benzothiazole ring and a chromenone moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO3S/c24-18-6-2-1-5-15(18)13-27-16-10-9-14-11-17(23(26)28-20(14)12-16)22-25-19-7-3-4-8-21(19)29-22/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKQNIKWUZJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.